REACTION_CXSMILES
|
C[O:2][CH:3]1[CH2:8][CH2:7][CH:6]([CH2:9][Br:10])[CH2:5][CH2:4]1.C[Si](I)(C)C>C(Cl)(Cl)Cl>[Br:10][CH2:9][CH:6]1[CH2:7][CH2:8][CH:3]([OH:2])[CH2:4][CH2:5]1
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
COC1CCC(CC1)CBr
|
Name
|
|
Quantity
|
7.8 g
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
2.2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
It was stirred at ambient temperature for 8 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with methanol
|
Type
|
CUSTOM
|
Details
|
Then, volatiles were removed
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |